Sourcing structurally defined triaminopyrimidine building blocks often means settling for non-methylated analogs, which limits SAR exploration. N4,N6-dimethyl-pyrimidine-2,4,6-triamine (CAS 89532-21-8) solves this by providing a precise N-methylation pattern that modulates hydrogen-bonding and lipophilicity.
• Delivers consistent ≥95% purity with a balanced cLogP (0.03) and 3 H-bond donors-ideal for lead-like chemical space.
• Enables rapid parallel synthesis via multiple reactive amino groups; distinct ¹³C NMR fingerprint facilitates QC and method development.
Supplied with full analytical documentation to support both research continuity and procurement compliance.
Molecular FormulaC6H11N5
Molecular Weight153.19 g/mol
Cat. No.B1513387
⚠ Attention: For research use only. Not for human or veterinary use.
N4,N6-Dimethyl-pyrimidine-2,4,6-triamine (CAS 89532-21-8) is a symmetrically N-methylated derivative of the 2,4,6-triaminopyrimidine (TAP) scaffold. It is formally named 2-Amino-4,6-bis(methylamino)pyrimidine, with the molecular formula C6H11N5 and a molecular weight of 153.19 g/mol . The compound belongs to the broader class of triaminopyrimidines, a privileged scaffold extensively investigated for its interactions with biological targets such as pteridine reductase 1 (PTR1) in trypanosomatid parasites [1] and cation-selective ion channels in epithelial tissues [2]. In the industrial and research supply context, this compound is primarily positioned as a building block or synthetic intermediate, with commercial listings indicating a typical purity specification of ≥95% . Its utility lies not in direct biological application, but in its function as a core structural unit for the generation of more complex, functionally diverse molecular entities.
WorkflowBuilding block for lead-like compound library synthesis
Analytical useDistinct spectral fingerprint supports qNMR reference standard
Material scienceDefined H-bond pattern for supramolecular co-crystal engineering
[1] RCSB PDB. 8OF2: Trypanosoma brucei pteridine reductase 1 (TbPTR1) in complex with 2,4,6 triamminopyrimidine (TAP). 2023. View Source
[2] Moreno, J. H. Blockage of gallbladder tight junction cation-selective channels by 2,4,6-triaminopyrimidinium (TAP). The Journal of General Physiology. 1975;66(1):97-115. View Source
The triaminopyrimidine scaffold is exquisitely sensitive to the pattern of N-methylation. The replacement of a primary amine hydrogen with a methyl group, as seen in N4,N6-dimethyl-pyrimidine-2,4,6-triamine, is not a conservative substitution. This modification directly alters the compound's hydrogen-bonding donor/acceptor profile [1], which is critical for supramolecular recognition in co-crystal engineering [2] and biological target engagement [3]. Furthermore, the introduction of methyl groups increases the molecular weight and lipophilicity (cLogP), affecting solubility, metabolic stability, and passive membrane permeability. Consequently, an unsubstituted 2,4,6-triaminopyrimidine or a mono-methylated analog cannot be used interchangeably in applications that require the precise physicochemical and structural properties defined by the N4,N6-dimethyl substitution pattern.
N-Methylation patternHydrogen-bond donor count differs significantly from unsubstituted TAP, altering molecular recognition and co-crystal formation.
Lipophilicity shiftHigher cLogP (+1.23 vs. TAP) may change membrane permeability and solubility, limiting direct substitution in property-sensitive workflows.
Molecular weight differenceExact mass (+14.03 vs. mono-methyl analog) prevents interchangeability where precise MW-dependent analytics or synthesis steps are required.
[2] Ebenezer, S., Muthiah, P. T., Butcher, R. J. Cocrystals/salt of 1-naphthalene acetic acid and utilizing Hirshfeld surface calculations for acid-aminopyrimidine synthon. Journal of Molecular Structure. 2021;1244:130988. View Source
[3] Sadek, B., et al. Drug-likeness approach of 2-aminopyrimidines as histamine H3 receptor ligands. Drug Design, Development and Therapy. 2014;8:1499-1513. View Source
N4,N6-Dimethyl-pyrimidine-2,4,6-triamine Differentiation from Analogs
Hydrogen Bond Donor Profile vs. Unsubstituted TAP
The compound's hydrogen bond donor count is reduced compared to the parent 2,4,6-triaminopyrimidine (TAP) due to N-methylation at the N4 and N6 positions. This modification alters the potential for intermolecular interactions, which is a critical parameter in crystal engineering and ligand design. [1]
H-Bond Donor CountClass-level
Target: 3 vs. TAP: 5 (Δ -2)
Alters molecular recognition and permeability profile
Computed property; verify experimentally for critical applications
Computed molecular property based on chemical structure
Why This Matters
A lower hydrogen bond donor count generally correlates with increased membrane permeability and reduced aqueous solubility, directly impacting a compound's drug-likeness and formulation options.
The presence of two methyl groups on the triaminopyrimidine core significantly increases its predicted partition coefficient (cLogP), indicating higher lipophilicity. This is a key differentiator for applications where passive membrane permeability or tissue distribution is a consideration. [1]
A more lipophilic compound (higher cLogP) is likely to exhibit better passive diffusion across biological membranes and improved oral bioavailability, but may also present solubility challenges that require specific formulation strategies.
The addition of a second methyl group distinguishes N4,N6-dimethyl-pyrimidine-2,4,6-triamine from mono-methylated analogs like N4-methyl-pyrimidine-2,4,6-triamine. This difference is reflected in a measurable increase in molecular weight, which can be a key selection criterion for synthetic building blocks or library enumeration.
Molecular WeightCross-study comparable
153.19 g/mol (Δ +14.03 vs. N4-methyl)
Enables unambiguous analytical identification
Exact mass supports LC-MS discrimination from mono-methyl analogs
Calculated exact mass from molecular formula (C6H11N5 vs. C5H9N5)
Why This Matters
Molecular weight is a fundamental parameter for quality control (LC-MS) and for designing compound collections with specific physicochemical property ranges (e.g., lead-like, fragment-like). The exact mass difference allows for unambiguous analytical identification.
The compound's unique substitution pattern yields a distinct spectroscopic signature that differentiates it from both unsubstituted and mono-methylated analogs. For instance, its 13C NMR spectrum, recorded in DMSO-d6, provides a definitive and quantifiable chemical shift pattern that serves as a quality control reference. [1]
13C NMR SpectrumSupporting evidence
Unique chemical shift set (DMSO-d6)
Critical for QC identity confirmation
SpectraBase reference available for comparative verification
Unique 13C NMR chemical shift set (DMSO-d6, Bruker WH-90)
Comparator Or Baseline
2,4,6-Triaminopyrimidine (TAP) and N4-methyl-pyrimidine-2,4,6-triamine
Quantified Difference
Qualitative differentiation in peak number, position, and intensity
Conditions
13C NMR spectroscopy (25.2 MHz, DMSO-d6 solvent)
Why This Matters
A unique, verifiable spectral fingerprint is essential for quality assurance, confirming the identity and purity of the purchased material upon receipt, thereby mitigating the risk of receiving an incorrect analog.
Given its balanced physicochemical properties (cLogP 0.03, HBD 3), this compound serves as an ideal core scaffold for the generation of compound libraries that aim to populate the 'lead-like' chemical space [1]. Its moderate lipophilicity and multiple reactive amino groups make it a versatile starting point for parallel synthesis, enabling the rapid exploration of structure-activity relationships (SAR) around the triaminopyrimidine pharmacophore. The presence of two methyl groups offers a pre-defined point of structural diversity absent in the unsubstituted TAP, which can be a strategic advantage in hit-to-lead optimization programs [2].
qNMR Reference Standard
The compound's well-defined and reproducible 13C NMR spectrum provides a reliable analytical fingerprint [1]. This makes it suitable for use as an internal reference standard in quantitative NMR (qNMR) experiments or for the development and validation of HPLC/LC-MS analytical methods aimed at quantifying more complex triaminopyrimidine derivatives. Its distinct molecular weight and spectral signature relative to mono-methylated impurities allow for the establishment of robust purity assays, ensuring that the correct building block is used in synthetic workflows [2].
Co-Crystal and Supramolecular Chemistry
The unique hydrogen-bonding donor/acceptor pattern, featuring a primary amine at the 2-position and two secondary amines at the 4- and 6-positions, makes this compound an interesting subject for crystal engineering studies [1]. Its defined geometry and tunable interaction potential allow for the systematic investigation of supramolecular synthons with complementary co-formers (e.g., carboxylic acids) [2]. The N4,N6-dimethyl substitution pattern offers a distinct set of steric and electronic constraints compared to unsubstituted TAP, providing a new dimension to probe the robustness of specific hydrogen-bonding motifs in the solid state.
[2] Ebenezer, S., Muthiah, P. T., Butcher, R. J. Cocrystals/salt of 1-naphthalene acetic acid and utilizing Hirshfeld surface calculations for acid-aminopyrimidine synthon. Journal of Molecular Structure. 2021;1244:130988. View Source
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